Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 2,5-dimethoxyphenethylamine, a class of compounds known for their psychoactive properties . These compounds are often used in the synthesis of various drugs and have been studied for their potential therapeutic applications .
Synthesis Analysis
While specific synthesis methods for “Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate” were not found, a related compound, 1-(2,5-dimethoxyphenyl)-2-aminoethanol, is synthesized using 2,5-dimethoxy benzaldehyde as the raw material . The process involves condensation with nitromethane under the effect of alkali to obtain 1-(2,5-dimethoxyphenyl)-2-nitroethanol, which is then reduced with a boron reductant .
Scientific Research Applications
Pharmacotherapeutics Applications
This compound exhibits a range of pharmacological properties due to the presence of the reactive α,β-unsaturated system in its structure. It has shown potential in inhibiting enzymes and displaying anticancer , anti-inflammatory , antibacterial , antifungal , antimalarial , antiprotozoal , and anti-filarial activity . The addition of substituent groups to the aromatic ring can enhance potency, reduce toxicity, and broaden pharmacological action.
Antimicrobial Activity
Several chalcone compounds, which share a similar structural motif with Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate, have been found to inhibit diverse targets of antibiotic-resistance development pathways. This suggests that this compound could be used to overcome resistance, making bacteria susceptible to antibacterial compounds .
Anti-inflammatory Potential
Chalcone derivatives with fluoride or chloride groups have shown high potency as anti-inflammatory agents, potentially more potent than reference drugs like indomethacin and ibuprofen. This indicates that Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate could be modified to enhance its anti-inflammatory properties .
Cancer Therapeutics
The structural characteristics of Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate suggest it could be useful in cancer therapy. Its ability to inhibit certain enzymes and signaling pathways may make it a candidate for targeted cancer treatments .
Enzyme Inhibition
The compound’s structure allows it to fit into enzyme active sites, potentially inhibiting their function. This property can be harnessed in designing drugs that target specific enzymes involved in disease processes .
Drug Synthesis and Modification
Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate can serve as a precursor or intermediate in the synthesis of more complex molecules with therapeutic potential. Its structure can be modified to produce derivatives with desired pharmacological profiles .
Neurodegenerative Disease Research
The compound’s potential effects on enzymes and signaling pathways could make it relevant in researching treatments for neurodegenerative diseases, where enzyme regulation and signal transduction are often disrupted .
Antioxidant Properties
Compounds with similar structures have demonstrated antioxidant properties, which are crucial in combating oxidative stress-related diseases. Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate could be explored for its antioxidant capabilities .
properties
IUPAC Name |
ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-4-22-17(19)9-7-5-6-8-15(18)14-12-13(20-2)10-11-16(14)21-3/h10-12H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRROUPKCJQINEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645819 |
Source
|
Record name | Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate | |
CAS RN |
898758-35-5 |
Source
|
Record name | Ethyl 2,5-dimethoxy-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898758-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.